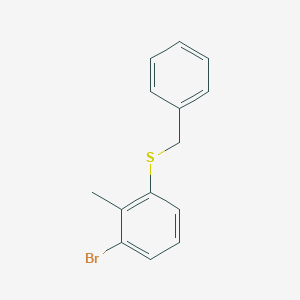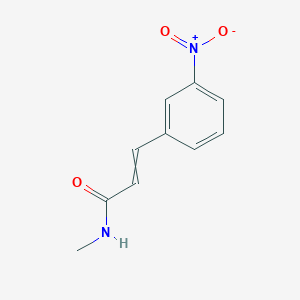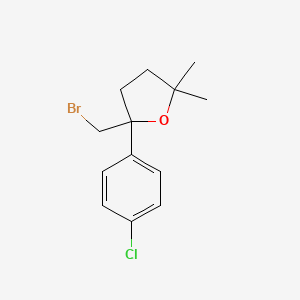![molecular formula C22H25ClN2O3 B8653537 ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE CAS No. 63258-47-9](/img/structure/B8653537.png)
ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE
描述
ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetic acid to form an intermediate, which is then reacted with piperidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Another piperidinecarboxylate with different substituents.
Ethyl 4-((4-methylphenyl)(phenylacetyl)amino)piperidine-1-carboxylate: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
63258-47-9 |
|---|---|
分子式 |
C22H25ClN2O3 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
ethyl 4-(4-chloro-N-(2-phenylacetyl)anilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-22(27)24-14-12-20(13-15-24)25(19-10-8-18(23)9-11-19)21(26)16-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3 |
InChI 键 |
IEWGVRLUCGRTRP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
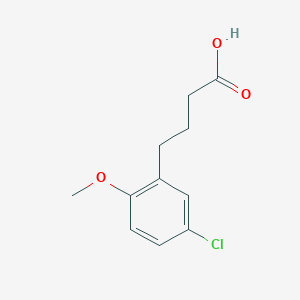
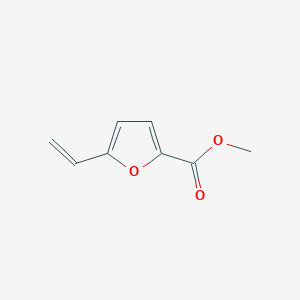
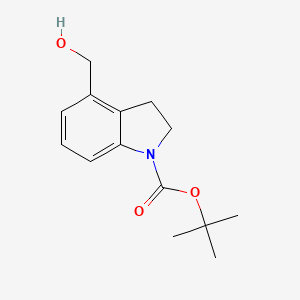
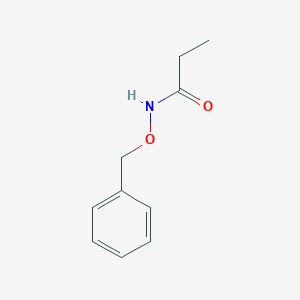
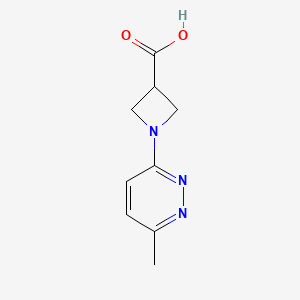
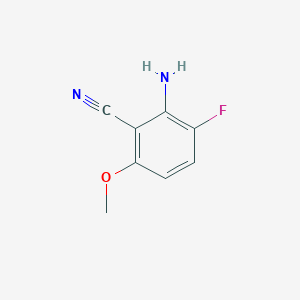
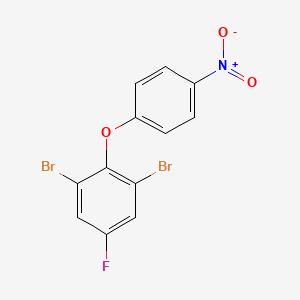
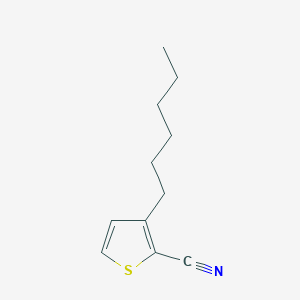
![1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime](/img/structure/B8653529.png)

